2-(3-Nitroanilino)benzoyl chloride

Description

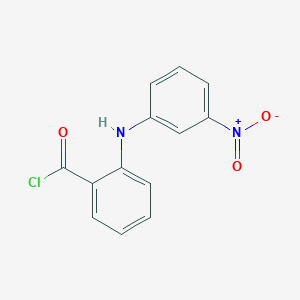

2-(3-Nitroanilino)benzoyl chloride is a specialized aromatic acyl chloride derivative characterized by a benzoyl chloride backbone substituted with a 3-nitroanilino group at the ortho position. The nitro group (–NO₂) is a strong electron-withdrawing substituent, which significantly enhances the electrophilicity of the carbonyl carbon, making this compound highly reactive in nucleophilic acyl substitution reactions. It is primarily utilized in the synthesis of amides, heterocyclic compounds, and pharmaceutical intermediates. Its reactivity and selectivity are influenced by the nitro group’s electronic effects and steric placement .

Properties

CAS No. |

88959-04-0 |

|---|---|

Molecular Formula |

C13H9ClN2O3 |

Molecular Weight |

276.67 g/mol |

IUPAC Name |

2-(3-nitroanilino)benzoyl chloride |

InChI |

InChI=1S/C13H9ClN2O3/c14-13(17)11-6-1-2-7-12(11)15-9-4-3-5-10(8-9)16(18)19/h1-8,15H |

InChI Key |

NAGRBFMASHNYMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The reactivity of benzoyl chlorides is governed by substituent electronic and steric effects. Below is a comparative analysis of 2-(3-nitroanilino)benzoyl chloride with other substituted benzoyl chlorides:

Key Observations :

- Electronic Effects: The nitro group in this compound enhances electrophilicity more effectively than para-nitro or alkyl/alkoxy substituents, leading to faster acylation .

- This contrasts with para-substituted analogs (e.g., 4-nitrobenzoyl chloride), where steric effects are minimized .

- Heterocycle Formation: Unlike 2-(chlorosulfanyl)benzoyl chloride (12), which forms benzisothiazolones via cyclization , this compound primarily undergoes direct acylation due to the nitro group’s inability to participate in analogous ring-forming reactions .

Reaction Conditions and Yield Trends

- Reaction Medium: Nitro-substituted benzoyl chlorides often require polar aprotic solvents (e.g., DMF) or refluxing ethanol to maximize reactivity, whereas electron-donating substituents (e.g., 4-methoxy) tolerate milder conditions .

- Competing Pathways: In reactions with bisnucleophiles (e.g., primary amines), this compound predominantly undergoes acylation rather than cyclization, unlike 2-(chlorosulfanyl)benzoyl chloride, which forms five-membered rings via sulfur participation .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: this compound is critical in synthesizing nitro-substituted amides, which are precursors to antimicrobial and anticancer agents .

- Limitations : Its instability under acidic or reducing conditions restricts its use in reactions requiring strong acids or metal catalysts, where 4-methyl or 4-methoxy derivatives are favored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.